molecular formula C26H33NO3S B2780388 4-tert-butyl-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide CAS No. 305374-18-9

4-tert-butyl-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

Cat. No. B2780388
CAS RN: 305374-18-9
M. Wt: 439.61
InChI Key: NPEUXSMVPWBZJU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H33NO3S and its molecular weight is 439.61. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alkyl Splitting Reactions

The alkyl splitting of similar benzenesulfonamide derivatives in alkali solutions was discovered, which is uncommon for amides. This process is driven by the tendency of derivatives to eliminate specific compounds in the presence of bases (Oludina et al., 2015).

Copper(II) Complex Formation

Reactions between similar benzenesulfonamide derivatives and Cu(II) salts yield coordination compounds. These compounds have been characterized spectroscopically and show potential as chemical nucleases (Macías et al., 2006).

Spectroscopic Analysis and Docking Studies

Spectroscopic analysis, density functional theory (DFT) studies, and surface-enhanced Raman scattering (SERS) of antimicrobial bioactive benzenesulfonamide derivatives have been studied, offering insights into molecular docking and reactivity properties (Mary et al., 2021).

Photodynamic Therapy Applications

The synthesis of new benzenesulfonamide derivatives with potential use in photodynamic therapy for treating cancer was explored. These derivatives have been characterized for their photophysical and photochemical properties (Pişkin et al., 2020).

Catalyst Design

4-tert-Butylbenzenesulfonamide was used as a substituent in the design of potential oxidation catalysts like iron phthalocyanine. The resulting compound exhibits remarkable stability and efficacy in oxidation reactions (Işci et al., 2014).

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes show significant binding affinity to DNA and potential anticancer activity. The specific sulfonamide derivative plays a critical role in the type of interaction with DNA (González-Álvarez et al., 2013).

Structural Characterization

The structural characterization of similar benzenesulfonamide derivatives, including their crystal structures and interaction potential, has been extensively studied (Balu & Gopalan, 2013).

Antitumor Activity

Synthesis and analysis of benzenesulfonamide derivatives have shown their potential in antitumor activities, indicating a path for future research in this domain (Gul et al., 2016).

properties

IUPAC Name

4-tert-butyl-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO3S/c1-25(2,3)17-7-11-20(12-8-17)31(28,29)27-19-10-14-24-22(16-19)21-15-18(26(4,5)6)9-13-23(21)30-24/h7-8,10-12,14,16,18,27H,9,13,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEUXSMVPWBZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

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